molecular formula C8H11ClN2O2 B1438064 4-(Dimethylamino)picolinic acid hydrochloride CAS No. 1176419-71-8

4-(Dimethylamino)picolinic acid hydrochloride

Cat. No. B1438064
M. Wt: 202.64 g/mol
InChI Key: IFWTYZKJIOVCEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(Dimethylamino)picolinic acid hydrochloride is C8H11ClN2O2 . The molecular weight is 202.64 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)picolinic acid hydrochloride include a molecular weight of 202.64 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-(Dimethylamino)picolinic acid hydrochloride is involved in the synthesis of complex chemical structures, particularly in the formation of coordination compounds and salts with specific geometric configurations. For example, reactions involving this compound with stannic chloride and other reactants have led to the formation of structures like 4-(dimethylamino)pyridinium tetrachlorido(pyridine-2-carboxylato-κ2 N,O)stannate(IV), showcasing its utility in creating compounds with octahedral geometry and hydrogen bonding interactions (E. Najafi, M. Amini, S. Ng, 2012). Similar synthetic approaches have been applied in the creation of monosolvated salts with distinct crystalline structures and interaction patterns, further highlighting the versatility of 4-(dimethylamino)picolinic acid hydrochloride in facilitating the synthesis of complex inorganic compounds (E. Najafi, M. Amini, S. Ng, 2012).

Organic Light Emitting Diodes (OLEDs)

This compound also plays a critical role in the study and development of materials for OLED technology. Research has identified the cleavage of the picolinate ligand, akin to 4-(dimethylamino)picolinic acid hydrochloride, as a potential factor in the degradation and instability of phosphorescent dopants in OLEDs. Such findings are crucial for understanding the mechanisms behind device failure and for the development of more stable materials for OLED applications (E. Baranoff et al., 2012).

Catalysis

In the realm of catalysis, 4-(Dimethylamino)pyridine hydrochloride, a closely related compound, has been shown to be an effective recyclable catalyst for the acylation of inert alcohols. This highlights its potential in synthetic organic chemistry, particularly in reactions that require the formation of ester or amide bonds. The detailed investigation of its reaction mechanism opens new avenues for the development of efficient and sustainable catalytic processes (Zhihui Liu et al., 2014).

Sensing and Detection

Research into the derivatization of hydroxylated drugs has demonstrated the utility of picolinic acid esters, derived from 4-(dimethylamino)picolinic acid hydrochloride, in enhancing mass spectrometric ionization efficiency. This technique has shown significant improvements in the detection limits for challenging substances, such as cannabinoids in alternative specimens like hair and oral fluid. Such advancements underscore the importance of this compound in developing more sensitive and specific analytical methodologies for drug detection and forensic analysis (D. Thieme et al., 2015).

properties

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWTYZKJIOVCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)picolinic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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